molecular formula C18H28O3 B14244459 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid CAS No. 326492-79-9

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid

Katalognummer: B14244459
CAS-Nummer: 326492-79-9
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: YHIIBURURBVQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is a hydroxylated fatty acid derivative. It is a metabolite found in various plants and is known for its role as a plant metabolite. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it a significant molecule in biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in red algae leads to the formation of this compound . The reaction conditions often include the presence of specific enzymes that facilitate the oxidation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic processes used in laboratory settings can be scaled up for industrial applications, provided that the enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound

Wissenschaftliche Forschungsanwendungen

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid involves its interaction with specific enzymes and metabolic pathways in plants. The hydroxyl group and multiple double bonds allow it to participate in various biochemical reactions, influencing plant metabolism and potentially exerting anti-inflammatory effects in medical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is unique due to its specific configuration of double bonds and the position of the hydroxyl group

Eigenschaften

CAS-Nummer

326492-79-9

Molekularformel

C18H28O3

Molekulargewicht

292.4 g/mol

IUPAC-Name

9-hydroxyoctadeca-6,10,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8-9,11-12,14,17,19H,2,5,7,10,13,15-16H2,1H3,(H,20,21)

InChI-Schlüssel

YHIIBURURBVQIG-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCC=CC=CC(CC=CCCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.